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Compound of Interest

2-(1H-pyrazol-1-yl)cyclohexan-1-
Compound Name:

amine
CAS No.: 1017665-07-4
Cat. No.: B2872515

Get Quote

PubChem CID: 15844085 Molecular Formula: CoH1sN3 Molecular Weight: 165.24 g/mol

Executive Summary

2-(1H-pyrazol-1-yl)cyclohexan-1-amine is a bifunctional N,N-donor scaffold characterized by
a cyclohexane ring substituted at the 1- and 2-positions with an amine and a pyrazole moiety,
respectively. This molecule represents a "privileged structure” in medicinal chemistry, serving
as a conformationally restricted mimetic of flexible diamines. Its core utility lies in two distinct
fields:

e Medicinal Chemistry: As a pharmacophore for kinase inhibitors, where the pyrazole-amine
motif mimics the adenine hinge-binding region of ATP.

» Coordination Chemistry: As a bidentate ligand capable of forming stable 5-membered
chelate rings with transition metals (Cu, Pd, Ni), utilized in asymmetric catalysis when
enantiomerically pure.
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This guide details the synthesis, physicochemical properties, and application workflows for this
compound, focusing on the thermodynamically favored trans-isomer, which is the predominant
form in catalytic and biological applications.

Chemical Identity & Physicochemical Profile

The molecule exists primarily as two diastereomers: cis and trans. The trans-isomer is
generally preferred in synthesis due to the stereoelectronic requirements of ring-opening
reactions (e.g., anti-periplanar attack on epoxides or aziridines).

Property Value | Description

IUPAC Name 2-(1H-pyrazol-1-yl)cyclohexan-1-amine
CAS Registry Varies by isomer (Generic: 15844085)
LogP (Predicted) ~1.1 (Lipophilic, crosses BBB)

pKa (Amine) ~10.2 (Primary amine)

pKa (Pyrazole) ~2.5 (Protonation at N2)

H-Bond Donors 1 (Amine -NH2)

H-Bond Acceptors 2 (Amine N, Pyrazole N2)

Topological Polar Surface Area 43.8 A2

Synthetic Methodologies

Two primary routes are established for the synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-
amine. Route A is preferred for stereoselective access to the trans-isomer. Route B is preferred
for industrial scalability using commercially available ketone precursors.

Route A: Stereoselective Epoxide Ring Opening (Trans-Selective)

This method utilizes the inherent strain of cyclohexene oxide to drive nucleophilic attack by
pyrazole, followed by functional group interconversion.

Step-by-Step Protocol:
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e Nucleophilic Attack:
o Dissolve cyclohexene oxide (1.0 eq) and 1H-pyrazole (1.1 eq) in acetonitrile.
o Add catalytic Cs2COs (0.1 eq) to deprotonate the pyrazole.

o Reflux for 12 hours. The pyrazole attacks the epoxide in an SN2 fashion (backside attack),
yielding trans-2-(1H-pyrazol-1-yl)cyclohexan-1-ol.

o Activation:

o Treat the intermediate alcohol with Methanesulfonyl chloride (MsCI) and EtsN in DCM at
0°C to form the mesylate.

e Azidation (Inversion):

o React the mesylate with NaNs in DMF at 80°C. Note: This SN2 step inverts the
stereocenter, converting the trans-alcohol precursor into a cis-azide.

o Correction for Trans-Amine Target: To obtain the trans-amine, one must retain
configuration or invert twice. A superior modification involves Reductive Amination of the
Ketone (Route B) or opening 7-azabicyclo[4.1.0]heptane (cyclohexene imine) directly with
pyrazole, which yields the trans-diamine directly via anti-opening.

Route B: Reductive Amination (Scalable)

This is the most robust route for generating the scaffold, typically yielding a mixture of
diastereomers that can be separated via chromatography or crystallization.

Reagents: 2-(1H-pyrazol-1-yl)cyclohexan-1-one, Ammonium Acetate (NH4OAc), Sodium
Cyanoborohydride (NaBHsCN).

Protocol:
e Imine Formation:

o In a round-bottom flask, dissolve 2-(1H-pyrazol-1-yl)cyclohexan-1-one (10 mmol) in dry
methanol (50 mL).
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o Add NH4OAc (100 mmol, 10 eq) to buffer the solution and provide the nitrogen source.

o Stir at room temperature for 2 hours to form the hemiaminal/imine equilibrium.

e Reduction:

o Cool the solution to 0°C.

o Slowly add NaBHsCN (15 mmol, 1.5 eq) portion-wise.

o Allow the reaction to warm to room temperature and stir for 16 hours.
o Workup:

o Quench with 1IN HCI (carefully, to decompose excess hydride).

o Basify to pH >12 using 6N NaOH.

o Extract with DCM (3 x 50 mL). Dry over Na=SOa4 and concentrate.
 Purification:

o Purify via flash column chromatography (DCM:MeOH:NH+OH 90:9:1).

Visualization: Synthetic Pathways
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Route Preference

Route B: Scalable/Industrial

Route A: Stereocontrolled
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Figure 1: Comparative synthetic routes. Route B (Reductive Amination) is preferred for bulk
synthesis, while Route A allows for specific stereochemical manipulation.

Coordination Chemistry & Ligand Behavior

The 2-(1H-pyrazol-1-yl)cyclohexan-1-amine scaffold acts as a bidentate chelate. The
coordination involves the primary amine nitrogen (

) and the pyridine-like nitrogen (
) of the pyrazole ring (position 2).

e Bite Angle: The 1,2-cyclohexane backbone imposes a rigid bite angle, typically forming a 5-
membered metallacycle.

o Hard/Soft Character: The amine is a "hard" donor (sigma only), while the pyrazole is a
borderline "soft" donor (sigma donor + weak pi acceptor). This makes the ligand highly
versatile for:

o Copper(ll): Oxidative coupling catalysis.
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o Palladium(ll): C-H activation and cross-coupling.

o Platinum(ll): Cis-platin analogues (cytotoxicity studies).

Visualization: Metal Coordination Mode
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Figure 2: Chelation mode.[1] The ligand forms a stable 5-membered ring with the metal center
(M), utilizing the amine and pyrazole nitrogens.

Biological Applications: Kinase Inhibition

In drug discovery, this scaffold is a bioisostere for the adenosine ring of ATP. The pyrazole-
amine arrangement allows for a specific hydrogen-bonding network within the "hinge region™ of
kinase enzymes.

e Mechanism: The primary amine acts as a hydrogen bond donor to the backbone carbonyl of
the kinase hinge. The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the
backbone amide NH.

» Selectivity: The cyclohexane ring fills the ribose-binding pocket or the hydrophobic specificity
pocket (Gatekeeper region), depending on the substitution pattern (cis vs. trans).
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Safety & Handling

Hazards: As a primary amine, the compound is corrosive and an irritant. Pyrazole derivatives
can possess skin sensitizing properties.

Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Amines absorb CO2z from the
air to form carbamates; the pyrazole ring is stable but can oxidize under harsh conditions.

Disposal: High nitrogen content requires disposal via incineration with afterburner and
scrubber to prevent NOx release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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